Jatrophane 4

Vue d'ensemble

Description

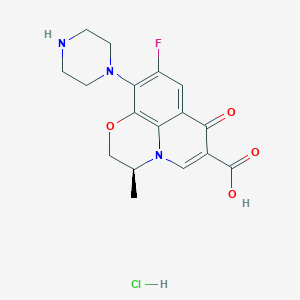

Jatrophane 4 is a useful research compound. Its molecular formula is C39H52O14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Studies :

- Fürst et al. (2013) focused on synthesizing an advanced precursor of the jatrophane diterpene Pl-4, exploring various strategies like hydrometalation and radical reactions (Fürst, Lentsch, & Rinner, 2013).

Biological Activities and Therapeutic Potential :

- Fattahian et al. (2020) reviewed the biogenesis, structure, isolation, and biological activities of jatrophane diterpenes, including anti-inflammatory, antiviral, and anticancer properties. They also discussed the structure-activity relationships of these compounds (Fattahian, Ghanadian, Ali, & Khan, 2020).

- Aljančić et al. (2011) isolated new diterpenoids from Euphorbia dendroides, including jatrophane-type compounds, and evaluated their biological activity against cancer cell lines and multidrug resistance (Aljančić et al., 2011).

Agricultural and Environmental Applications :

- Madhaiyan et al. (2015) explored the role of leaf-residing Methylobacterium species in nitrogen fixation and biomass production in Jatropha curcas, highlighting potential agricultural applications (Madhaiyan, Alex, Ngoh, Prithiviraj, & Ji, 2015).

Ethnobotanical and Ethnopharmacological Aspects :

- Abdelgadir & Staden (2013) provided an overview of the traditional uses, phytochemistry, pharmacology, and toxicity of Jatropha curcas, a species associated with jatrophane compounds (Abdelgadir & Staden, 2013).

Pharmacological Research and Drug Development :

- Zhu et al. (2016) studied jatrophane diterpenoids as modulators of P-Glycoprotein-dependent multidrug resistance, advancing our understanding of their potential in cancer treatment (Zhu, Wang, Lou, Li, Tang, Bu, & Yin, 2016).

Toxicology and Safety Evaluation :

- Valente et al. (2004) evaluated jatrophane diterpenes from Euphorbia pubescens for multidrug resistance reversing activity, contributing to the understanding of their safety profile (Valente, Ferreira, Abreu, Gyémánt, Ugocsai, Hohmann, & Molnár, 2004).

Mécanisme D'action

Target of Action

Jatrophane 4, like other jatrophane diterpenes, primarily targets P-glycoprotein . P-glycoprotein is a powerful efflux transporter that plays a crucial role in multidrug resistance by decreasing the intracellular concentration of drugs . This compound acts as a potent inhibitor of P-glycoprotein, thereby reversing multidrug resistance .

Mode of Action

It is known that jatrophane diterpenes interact with their targets, such as p-glycoprotein, and cause changes that can lead to the reversal of multidrug resistance . This interaction likely involves the binding of the compound to the target, which can alter the target’s function and disrupt its ability to efflux drugs .

Biochemical Pathways

This compound, as a member of the jatrophane diterpenes, is involved in the casbene-derived diterpenes biosynthetic pathway . This pathway leads to the formation of various diterpenes, including casbanes, jatrophanes, and tiglianes . The compound’s interaction with P-glycoprotein can affect various downstream effects, such as the reversal of multidrug resistance .

Pharmacokinetics

Its ability to inhibit p-glycoprotein suggests that it may enhance the bioavailability of drugs that are substrates of this transporter .

Result of Action

The primary result of this compound’s action is the reversal of multidrug resistance . By inhibiting P-glycoprotein, it increases the intracellular concentration of various drugs, enhancing their efficacy . This makes this compound a potential candidate for use in combination therapies to overcome drug resistance .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITHKWWZWFNDND-WZUBBBPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098138 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210108-88-6 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How was Jatrophane 4 characterized in the research?

A1: The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. This included the use of high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular weight determination. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy experiments were crucial in determining the compound's structure. These experiments included:

- 2D NMR: Heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), correlation spectroscopy (COSY), and nuclear Overhauser effect spectroscopy (NOESY) [].

Q2: Are there any known structure-activity relationships (SAR) for this compound or related compounds?

A3: While the provided research doesn't delve into specific SAR studies for this compound, it highlights a key observation regarding the biological activity of different diterpene skeletons within Euphorbia taurinensis All. The study demonstrated that ingenane diterpenes exhibited cytotoxic activity against L5178 mouse lymphoma cells, while jatrophane diterpenes (including this compound) did not []. This suggests that the ingenane skeleton may be essential for the observed cytotoxicity in this context. Further research is necessary to investigate modifications to the jatrophane skeleton and their potential impact on biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

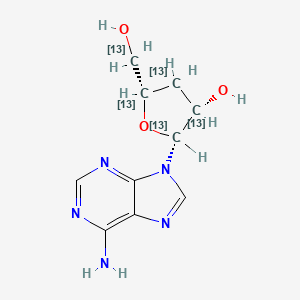

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)

![2-(15N)azanyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B1151656.png)